2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol
Description
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol is a piperazine derivative featuring a methyl group at position 3, an isobutyl (2-methylpropyl) group at position 4, and an ethanol moiety attached to the piperazine nitrogen. Its molecular formula is C₁₁H₂₃N₂O, with a molecular weight of 199.3 g/mol. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting receptors, enzymes, and ion channels .
Properties
CAS No. |
6320-35-0 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-[3-methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H24N2O/c1-10(2)8-13-5-4-12(6-7-14)9-11(13)3/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
QPVOCSIHPPBUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC(C)C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol typically involves the reaction of 3-methyl-4-(2-methylpropyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
[ \text{3-Methyl-4-(2-methylpropyl)piperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related piperazine derivatives:
Key Observations:
- Substituent Effects: The target compound’s isobutyl and ethanol groups balance hydrophobicity and solubility, whereas the chloroacetamide in ’s compound increases electrophilicity, favoring covalent interactions .
- Molecular Complexity: ’s analogs incorporate fused heterocycles (e.g., imidazopyridine), suggesting higher target specificity but reduced bioavailability compared to the simpler piperazine-ethanol scaffold .
- Stereochemistry : The (R) and (S) configurations in ’s compounds highlight the role of chirality in receptor binding, a factor unexplored in the target compound’s current literature .
Biological Activity
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol, a piperazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various piperazine analogs that have demonstrated significant interactions with neurotransmitter receptors, notably in the context of opioid and serotonin receptor modulation.
Pharmacological Profile
Research indicates that compounds similar to this compound can exhibit a range of biological activities, particularly as receptor modulators. The following sections summarize key findings regarding its pharmacological properties.
Opioid Receptor Interaction
Studies have shown that piperazine derivatives can function as selective antagonists at kappa-opioid receptors (KOR). For instance, a related compound was noted for its ability to inhibit [^35S]GTPγS binding stimulated by KOR agonists, suggesting potential therapeutic applications in treating conditions like depression and anxiety .
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Compound A | KOR | 5 nM |
| This compound | KOR | TBD |
Serotonin Receptor Modulation
Piperazine derivatives have also been investigated for their activity at serotonin receptors. Specifically, some analogs have been identified as agonists at the 5-HT_1A receptor, which is crucial for mood regulation. The modulation of this receptor could indicate potential antidepressant properties .
Table 2: Serotonin Receptor Activity
| Compound | Receptor Type | EC50 (nM) |
|---|---|---|
| Compound B | 5-HT_1A | 20 |
| This compound | 5-HT_1A | TBD |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Study on Anxiety and Depression : A study involving KOR antagonists demonstrated that these compounds could alleviate symptoms of anxiety and depression in animal models. The results indicated that the modulation of kappa-opioid pathways could be beneficial for therapeutic interventions .
- Serotonin Modulation : In a pharmacological evaluation, a series of piperazine derivatives were tested for their effects on serotonin pathways. The findings suggested that certain modifications in the piperazine structure could enhance receptor affinity and selectivity, hinting at the potential for developing new antidepressants .
Research Findings
Recent studies have focused on synthesizing and characterizing new piperazine derivatives to establish structure-activity relationships (SAR). These studies emphasize the importance of specific functional groups in influencing receptor binding and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm structural integrity and purity.
Table 3: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | 2-methylpropyl bromide |
| 2 | Reduction | Lithium aluminum hydride (LAH) |
| 3 | Purification | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
